

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

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Compound of Interest

Compound Name:	(R)-(+)-1-(4-Methylphenyl)ethylamine
Cat. No.:	B1353335

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest, serves as a versatile building block in asymmetric synthesis and is a putative agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and an in-depth look at its potential biological signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in harnessing the potential of this valuable compound.

Physicochemical and Spectroscopic Data

(R)-(+)-1-(4-Methylphenyl)ethylamine is a colorless to light yellow liquid at room temperature. [1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of (R)-(+)-1-(4-Methylphenyl)ethylamine

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ N	[1] [2]
Molecular Weight	135.21 g/mol	[2] [3] [4]
CAS Number	4187-38-6	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	205 °C (lit.)	[2]
Density	0.919 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ²⁰ /D)	1.521 (lit.)	[2]
IUPAC Name	(1R)-1-(4-methylphenyl)ethanamine	[3]

Table 2: Spectroscopic Data References for **(R)-(+)-1-(4-Methylphenyl)ethylamine**

Spectroscopic Technique	Data Source and Reference
¹ H NMR	ChemicalBook [5] , PubChem [3]
¹³ C NMR	SpectraBase [6] , PubChem [3]
Infrared (IR) Spectroscopy	PubChem [3]
Mass Spectrometry (MS)	ChemicalBook [5]

Experimental Protocols

Synthesis and Chiral Resolution

The enantiomerically pure **(R)-(+)-1-(4-Methylphenyl)ethylamine** can be obtained through the resolution of its racemic mixture. A common and effective method involves diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid.[\[7\]](#)[\[8\]](#)

Protocol 2.1.1: Chiral Resolution of Racemic 1-(4-Methylphenyl)ethylamine

Materials:

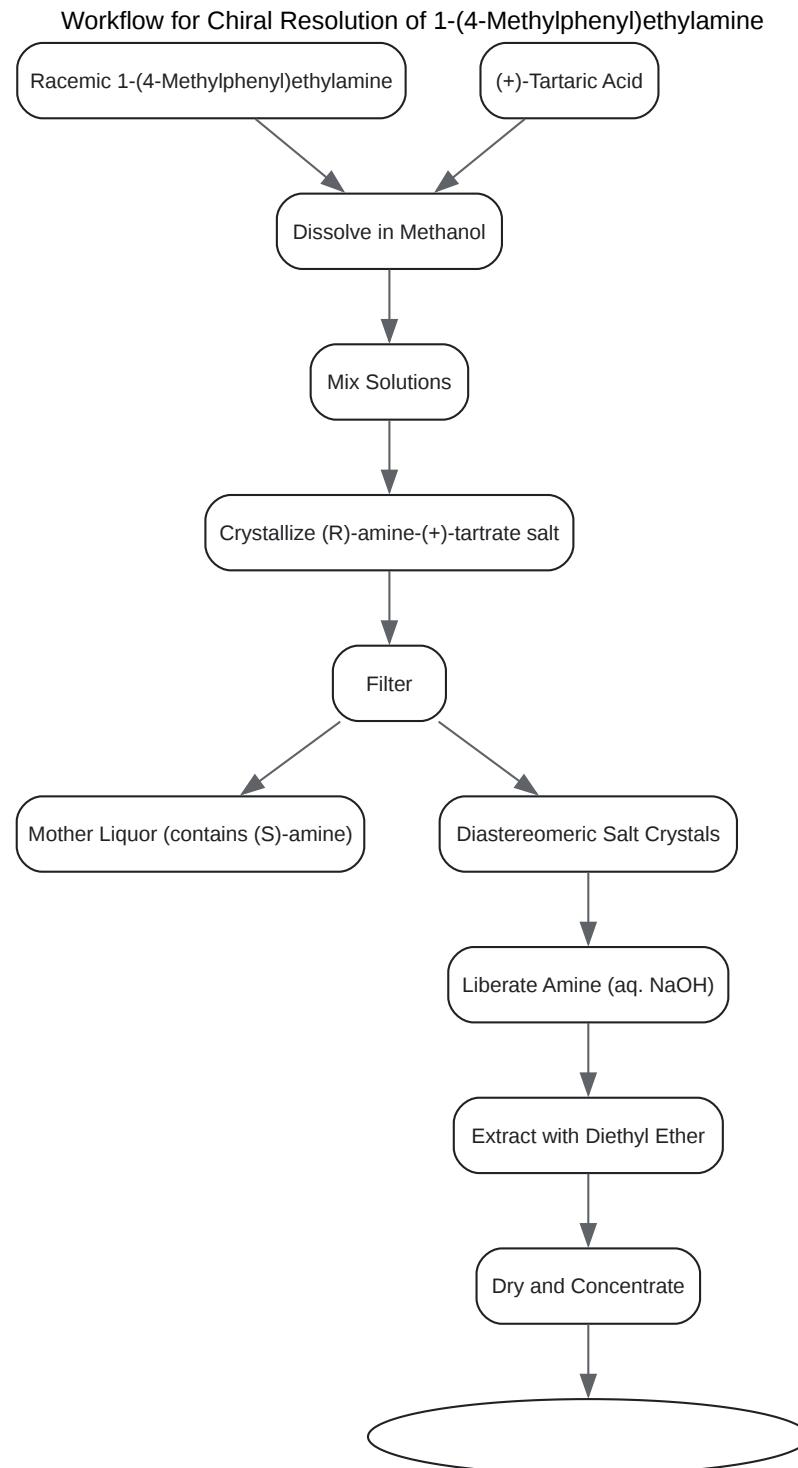
- Racemic 1-(4-Methylphenyl)ethylamine
- (+)-Tartaric acid
- Methanol
- 10% Sodium hydroxide solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware
- Filtration apparatus
- Rotary evaporator

Procedure:

- Salt Formation: Dissolve (+)-tartaric acid (1 molar equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve racemic 1-(4-Methylphenyl)ethylamine (1 molar equivalent) in methanol.
- Slowly add the amine solution to the tartaric acid solution with stirring. The diastereomeric salt of (R)-amine-(+)-tartrate is less soluble and will begin to precipitate.
- Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.
- Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.
- Liberation of the Free Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

- Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield **(R)-(+)-1-(4-Methylphenyl)ethylamine**.
- Characterization: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific optical rotation.

Workflow for Chiral Resolution



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Caption: A flowchart illustrating the key steps in the chiral resolution process.

Application in Asymmetric Synthesis

(R)-(+)-1-(4-Methylphenyl)ethylamine is a valuable chiral auxiliary, capable of inducing stereoselectivity in chemical transformations.[9] One common application is in the diastereoselective alkylation of amides derived from this amine.

Protocol 2.2.1: Diastereoselective Alkylation using **(R)-(+)-1-(4-Methylphenyl)ethylamine** as a Chiral Auxiliary (Representative Protocol)

Materials:

- **(R)-(+)-1-(4-Methylphenyl)ethylamine**
- Propionyl chloride (or other acyl chloride)
- Triethylamine
- Anhydrous tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA)
- Benzyl bromide (or other electrophile)
- Saturated ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard inert atmosphere glassware and techniques

Procedure:

- Amide Formation: In a round-bottom flask under an inert atmosphere, dissolve **(R)-(+)-1-(4-Methylphenyl)ethylamine** (1 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C.
- Add propionyl chloride (1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

- Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the chiral amide. Purify by column chromatography if necessary.
- Enolate Formation and Alkylation: Dissolve the purified amide in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Slowly add a solution of LDA (1.1 eq.) and stir for 30 minutes to form the lithium enolate.
- Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.
- Work-up: Quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature.
- Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
- Analysis and Auxiliary Cleavage: Determine the diastereomeric ratio of the product by ¹H NMR or HPLC analysis. The chiral auxiliary can then be cleaved (e.g., by acidic hydrolysis) to yield the enantiomerically enriched carboxylic acid.

Biological Activity and Signaling Pathways

(R)-(+)-1-(4-Methylphenyl)ethylamine is structurally similar to endogenous trace amines and is therefore a putative agonist for the Trace Amine-Associated Receptor 1 (TAAR1).^[10] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems and is a promising therapeutic target for neuropsychiatric disorders.^{[2][11]} While specific binding affinities (Ki) or functional potencies (EC50) for **(R)-(+)-1-(4-Methylphenyl)ethylamine** at TAAR1 are not readily available in the literature, the signaling pathway of TAAR1 is well-characterized.

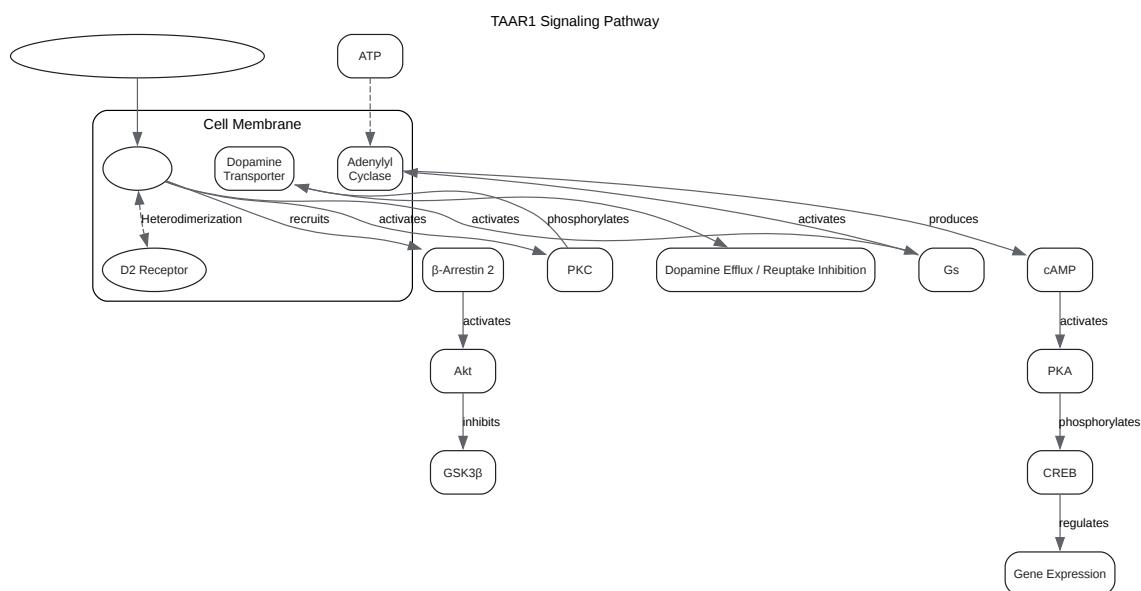
TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist initiates a cascade of intracellular events. TAAR1 primarily couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).^[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various

downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9][13]

TAAR1 can also signal through G protein-independent pathways involving β -arrestin 2.[13] Furthermore, TAAR1 activation can lead to the activation of Protein Kinase C (PKC), which plays a role in the phosphorylation and subsequent internalization of the dopamine transporter (DAT).[9][11] This modulation of DAT function is a key mechanism by which TAAR1 agonists can regulate dopaminergic neurotransmission. TAAR1 has also been shown to form heterodimers with the dopamine D2 receptor (D2R), leading to a complex interplay and modulation of downstream signaling, including the Akt/GSK3 β pathway.[9][13]

TAAR1 Signaling Pathway



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Caption: A diagram of the intracellular signaling pathways activated by a TAAR1 agonist.

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